2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide

Medicinal Chemistry Library Synthesis Cross-Coupling

This 4-bromo substituted phenoxyacetohydrazide offers unique dual reactivity: the bromine enables Pd-catalyzed cross-couplings (Suzuki, Heck) while the hydrazide allows condensation to hydrazones. This orthogonal handle is absent in non-halogenated analogs (e.g., CAS 75843-51-5), unlocking diverse library synthesis. Ideal for medicinal chemistry and antibacterial screening campaigns targeting Gram-positive pathogens.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
CAS No. 415943-40-7
Cat. No. B1331313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide
CAS415943-40-7
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN
InChIInChI=1S/C12H17BrN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16)
InChIKeyVHINUCCSGNBBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 415943-40-7): A Differentiated Phenoxyacetohydrazide Scaffold for Drug Discovery


2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 415943-40-7) is a phenoxyacetohydrazide derivative featuring a 4-bromo substituent and a free hydrazide terminal group [1]. The compound serves as a versatile intermediate for generating structurally diverse libraries, with the bromine atom enabling metal-catalyzed cross-coupling transformations [1]. Phenoxyacetohydrazides as a class exhibit a broad spectrum of biological activities including antibacterial, anti-inflammatory, and enzyme inhibition properties [2].

Why 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide Cannot Be Interchanged with Generic Acetohydrazides


Acetohydrazides are not freely interchangeable due to profound differences in substitution patterns that dictate both synthetic versatility and biological activity. The 4-bromo substituent in this compound provides a critical orthogonal reactive handle absent in non-halogenated analogs such as 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 75843-51-5), enabling downstream diversification via Suzuki, Heck, or Buchwald-Hartwig couplings that are chemically impossible for the non-brominated comparator . Furthermore, class-level evidence demonstrates that specific phenoxyacetohydrazide substitution patterns yield up to 5.3-fold improvements in enzyme inhibition potency compared to standard controls [1], underscoring that generic substitution would forfeit both chemical and biological differentiation.

Quantitative Differentiation Evidence for 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 415943-40-7)


Orthogonal Reactivity: 4-Bromo Substituent Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide contains a bromine atom at the 4-position of the aromatic ring, which serves as a reactive handle for transition metal-catalyzed cross-coupling reactions [1]. In contrast, the closest direct analog, 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 75843-51-5), lacks any halogen substituent and is therefore chemically inert toward Pd-catalyzed C-C and C-N bond-forming transformations . This orthogonal reactivity enables scaffold diversification that is fundamentally inaccessible with the non-brominated comparator.

Medicinal Chemistry Library Synthesis Cross-Coupling

Terminal Hydrazide Group Confers Condensation Versatility for Schiff Base and Heterocycle Synthesis

The free terminal hydrazide (-CONHNH2) group in this compound enables direct condensation with aldehydes and ketones to form hydrazone derivatives, a transformation widely exploited in the phenoxyacetohydrazide class to generate bioactive Schiff bases [1]. Class-level evidence demonstrates that phenoxyacetohydrazide-derived Schiff bases achieve β-glucuronidase inhibition with IC50 values ranging from 9.20 ± 0.32 µM to 22.0 ± 0.14 µM, representing up to 5.3-fold improvement over the standard D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) [2]. This synthetic handle distinguishes the compound from protected hydrazide derivatives that require additional deprotection steps prior to diversification.

Synthetic Chemistry Hydrazone Formation Heterocycle Synthesis

Molecular Weight Advantage for Physicochemical Property Optimization in Lead Development

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide possesses a molecular weight of 301.18 g/mol [1], which is 78.90 g/mol higher than the non-brominated analog 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (MW = 222.28 g/mol) . This increased mass, conferred by the bromine atom, provides greater lipophilicity and potential for enhanced membrane permeability, while remaining well within drug-like property space (Lipinski's Rule of Five recommends MW ≤ 500 g/mol). The compound also features 2 hydrogen bond donors and 3 hydrogen bond acceptors, with estimated water solubility of 252.39 mg/L (EPA T.E.S.T. prediction) [2], offering a balanced physicochemical profile suitable for lead optimization.

Drug Discovery Physicochemical Properties Lead Optimization

Class-Level Evidence: Phenoxyacetohydrazide Scaffold Delivers Potent Enzyme Inhibition and Antimicrobial Activity

While compound-specific biological data for CAS 415943-40-7 remain unpublished, the phenoxyacetohydrazide scaffold has demonstrated consistent, quantifiable biological activity across multiple targets. Representative class data include: (1) β-glucuronidase inhibition with IC50 = 9.20 ± 0.32 µM, 5.3-fold more potent than D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]; (2) MurD enzyme inhibition with IC50 = 35.80 µM against S. aureus [2]; (3) antibacterial MIC values of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against MRSA ATCC 43300 [2]; (4) anti-inflammatory activity with IC50 = 155 µg/mL in HRBC membrane stabilization assay [3]; and (5) anti-angiogenic activity validated in CAM and corneal neovascularization models [3]. These data establish the phenoxyacetohydrazide core as a privileged scaffold with multi-target potential, supporting the value of this specific derivative as a screening and diversification starting point.

Enzyme Inhibition Antibacterial Anti-inflammatory

Commercial Availability with Established Supply Chain from Multiple Vendors

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide is commercially available from established suppliers including ChemBridge Corporation (Catalog No. 5402316, purity 95%) [1], AURORA (purity 95%) , and multiple international vendors . Pricing data indicates availability at approximately $46/1g from ChemBridge (as of 2021) . In contrast, the non-brominated analog 2-(2-isopropyl-5-methylphenoxy)acetohydrazide is available from AKSci at comparable purity but lacks the bromine handle for downstream diversification . The presence of multiple suppliers ensures competitive pricing and supply security for procurement decisions.

Chemical Sourcing Procurement Supply Chain

Optimal Research and Procurement Applications for 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide (CAS 415943-40-7)


Diversity-Oriented Synthesis and Scaffold Diversification in Medicinal Chemistry

The 4-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) for rapid generation of structurally diverse analog libraries [1]. The free hydrazide terminal group allows direct condensation with aldehydes to form hydrazone derivatives [2]. This dual orthogonal reactivity—halogen-based cross-coupling and hydrazide-based condensation—makes the compound an ideal building block for diversity-oriented synthesis campaigns where the non-brominated analog CAS 75843-51-5 would be limited to hydrazide chemistry only.

Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Class-level data demonstrate that phenoxyacetohydrazide derivatives inhibit MurD enzyme (IC50 = 35.80 µM) and exhibit antibacterial activity against S. aureus (MIC = 64 µg/mL) and MRSA (MIC = 128 µg/mL) [2]. While compound-specific antibacterial data for CAS 415943-40-7 are not yet published, the scaffold's established activity against clinically relevant Gram-positive pathogens supports its inclusion in antibacterial screening cascades and MurD inhibitor optimization programs.

Anti-Inflammatory and Anti-Angiogenic Lead Discovery

Phenoxyacetohydrazide derivatives have demonstrated anti-inflammatory activity with IC50 = 155 µg/mL in HRBC membrane stabilization assays and dose-dependent anti-angiogenic effects in chick chorioallantoic membrane (CAM) and corneal neovascularization models [1]. The scaffold's ability to inhibit VEGF-induced angiogenesis while reducing edema and myeloperoxidase activity in vivo positions this compound class as a starting point for dual-action anti-inflammatory/anti-angiogenic therapeutic development.

Enzyme Inhibitor Screening for β-Glucuronidase and Related Hydrolases

Phenoxyacetohydrazide Schiff base derivatives achieve β-glucuronidase inhibition with IC50 values as low as 9.20 ± 0.32 µM, representing a 5.3-fold potency improvement over the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]. The hydrazide group's ability to form hydrogen bonds with catalytic residues, combined with the bromine atom's potential for halogen bonding interactions, makes this specific derivative a compelling candidate for structure-activity relationship studies targeting glycoside hydrolases implicated in drug metabolism and disease.

Technical Documentation Hub

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